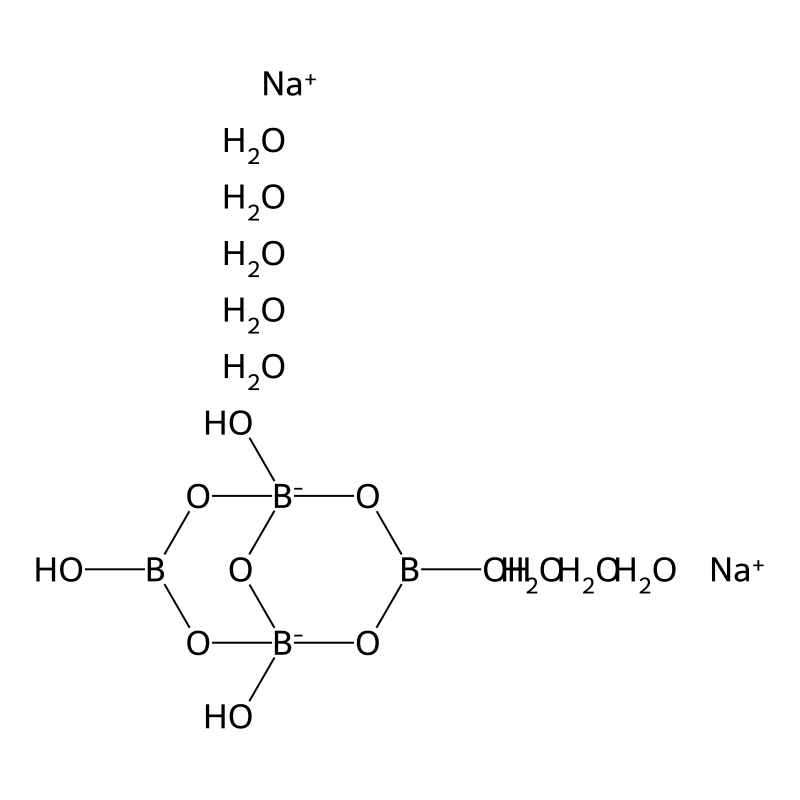

Disodium tetraborate octahydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disodium tetraborate octahydrate, commonly referred to as borax, is a hydrated borate of sodium with the chemical formula . This compound is a colorless crystalline solid that is soluble in water, forming a basic solution. It is known for its various industrial and household applications, including use as a cleaning agent, insecticide, and fungicide. Disodium tetraborate octahydrate is often encountered in the form of white odorless powder or granules and is recognized for its low toxicity to humans and pets compared to other chemical agents used for similar purposes .

Disodium tetraborate octahydrate can be synthesized through several methods:

- Natural Extraction: It occurs naturally as the mineral borax and can be mined from dry lake beds.

- Chemical Synthesis: It can be produced by reacting sodium carbonate with boric acid:

- Hydration of Anhydrous Forms: Heating disodium tetraborate anhydrous at controlled temperatures can yield the octahydrate form by adding water molecules back into the structure .

Disodium tetraborate octahydrate is utilized across various fields due to its versatile properties:

- Household Cleaning: Commonly used as a laundry detergent booster and stain remover.

- Pest Control: Effective against termites and other wood-boring insects.

- Fungicide: Used in agricultural practices to control fungal infections in crops.

- Industrial Uses: Employed in glassmaking, ceramics, and metallurgy as a flux.

- Buffering Agent: Utilized in biochemical applications for maintaining pH levels .

Disodium tetraborate octahydrate shares similarities with several other boron compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Disodium Tetraborate Decahydrate | More water molecules; commonly known as borax. | |

| Disodium Tetraborate Pentahydrate | Fewer water molecules; different hydration state. | |

| Sodium Borate | Anhydrous form; used primarily in industrial applications. | |

| Boric Acid | A weak acid; used for antiseptic purposes. |

Disodium tetraborate octahydrate is unique due to its specific hydration state that influences its solubility and reactivity compared to these similar compounds .